![molecular formula C21H24FN5O2 B2645389 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 922010-54-6](/img/structure/B2645389.png)
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, a fluorobenzyl group, and a cyclohexanecarboxamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups . The pyrazolo[3,4-d]pyrimidin-1-yl group, for example, is a heterocyclic compound containing nitrogen atoms, which could contribute to the compound’s reactivity and stability.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Novel Antituberculosis Agents
Research has identified compounds exhibiting promising activity against Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents. For instance, derivatives of the mentioned compound have shown significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, along with minimal cytotoxicity, marking them as candidates for further antituberculosis drug development (Jeankumar et al., 2013).
Anticancer and Anti-5-lipoxygenase Agents
Another avenue of research has focused on the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as potential anticancer and anti-5-lipoxygenase agents. These compounds have undergone evaluation for their cytotoxic activities against various cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship analysis of these derivatives could pave the way for the development of new therapeutic agents (Rahmouni et al., 2016).
Fluorine-18 Labeling for PET Imaging
The incorporation of fluorine-18 into compounds structurally related to the one has been explored for positron emission tomography (PET) imaging applications. Such studies aim to develop radiotracers for imaging serotonin receptors, cancer, and other pathologies, leveraging the unique properties of fluorine-18 to enhance the diagnostic utility of PET scans (Lang et al., 1999).
Novel Pyrazolo[1,5-a]pyrimidines with Antiviral Activity
Research into benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives has unveiled significant antiavian influenza virus activity. Such compounds represent a promising direction for the development of antiviral drugs capable of combating influenza A virus strains, including H5N1, potentially addressing the urgent need for effective antiviral therapies (Hebishy et al., 2020).
HIV Integrase Inhibitors
The compound has also been referenced in the context of HIV research, particularly as a monohydrate form known for being the first HIV integrase inhibitor. Such studies contribute significantly to the development of antiretroviral therapies, highlighting the compound's versatility and its potential impact on treating HIV infection (Yamuna et al., 2013).
Propriétés
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c22-17-8-6-15(7-9-17)13-26-14-24-19-18(21(26)29)12-25-27(19)11-10-23-20(28)16-4-2-1-3-5-16/h6-9,12,14,16H,1-5,10-11,13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWCIHUADWCTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

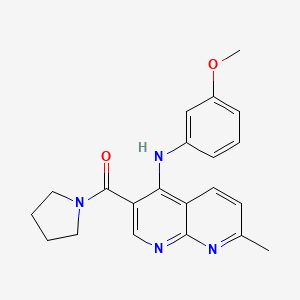
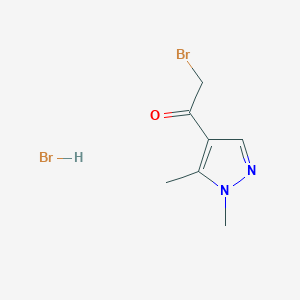
![Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2645309.png)

![1-[(4-Fluorophenyl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2645311.png)
![2-[3-(hydroxymethyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2645312.png)
![N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2645314.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2645317.png)
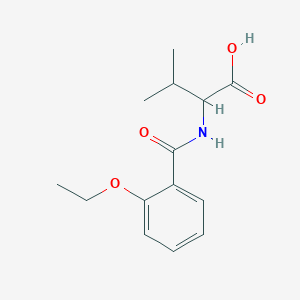
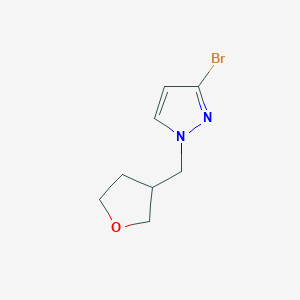
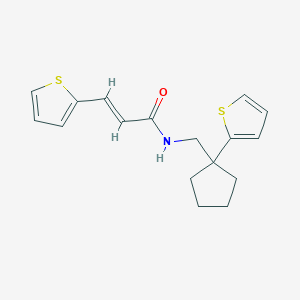
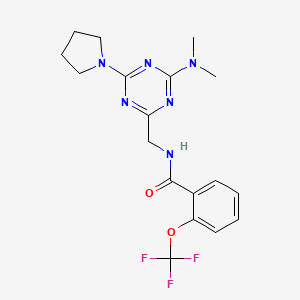
![2-(benzylthio)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2645324.png)
![2-({4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2645325.png)